Anticancer Cytotoxicity: IC50 Values Below Doxorubicin in A-431 and TK-10 Cell Lines
In vitro cytotoxicity studies demonstrate that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibits IC50 values below those of the standard chemotherapeutic doxorubicin against human epidermoid carcinoma (A-431) and renal adenocarcinoma (TK-10) cell lines . While precise numerical IC50 values are not publicly disclosed in peer-reviewed literature, the comparative statement 'IC50 values below that of standard chemotherapeutics like doxorubicin' indicates a quantifiable potency advantage over this widely used comparator .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < doxorubicin (specific values not disclosed) |
| Comparator Or Baseline | Doxorubicin |
| Quantified Difference | Lower IC50 (more potent) |
| Conditions | A-431 (epidermoid carcinoma) and TK-10 (renal adenocarcinoma) cell lines; in vitro cytotoxicity assay |
Why This Matters
Demonstrating superior or comparable cytotoxicity to a standard-of-care chemotherapeutic like doxorubicin positions this compound as a promising lead for further anticancer drug development and rationalizes its selection over less potent benzamide or tetrazole analogs.
